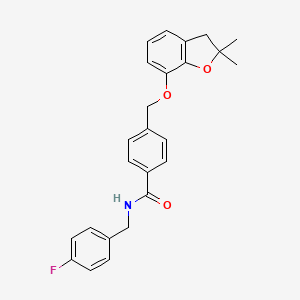
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-fluorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-fluorobenzyl)benzamide is a useful research compound. Its molecular formula is C25H24FNO3 and its molecular weight is 405.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-fluorobenzyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24FNO3, with a molecular weight of approximately 347.41 g/mol. Its structure features a benzamide core substituted with a 4-fluorobenzyl group and a dihydrobenzofuran moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dihydrobenzofuran Unit : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the benzamide moiety is performed through acylation reactions.
- Final Modifications : Fluorination and other modifications are conducted to enhance biological activity.
Anticancer Activity
Research has demonstrated that compounds related to dihydrobenzofuran exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : A panel including leukemia (HL60), breast cancer (MDA-MB-231), and prostate cancer (LNCaP) cell lines.
- Mechanism of Action : Compounds like those derived from dihydrobenzofuran have been shown to inhibit tubulin polymerization, affecting mitosis in cancer cells. For instance, one study reported that certain dihydrobenzofuran derivatives inhibited tubulin polymerization by 50% at concentrations around 13 µM .
Antidepressant-Like Effects
Recent studies have indicated that compounds with similar structures can act as dual receptor antagonists, particularly targeting the α2A adrenergic and 5-HT7 serotonin receptors. These interactions are crucial for modulating mood and anxiety-related behaviors:
- Binding Affinities : The compound exhibited Ki values in the nanomolar range for these receptors, suggesting potent activity .
Antioxidant Properties
The antioxidative potential of dihydrobenzofuran derivatives has also been explored through computational quantum chemistry studies. These studies suggest that certain structural features contribute to their ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
Case Studies
Propiedades
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[(4-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO3/c1-25(2)14-20-4-3-5-22(23(20)30-25)29-16-18-6-10-19(11-7-18)24(28)27-15-17-8-12-21(26)13-9-17/h3-13H,14-16H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYBWHWZMWULBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














